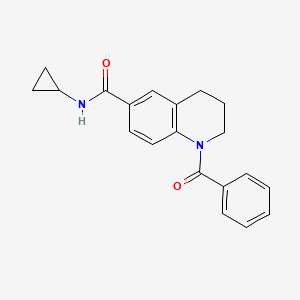![molecular formula C13H18BrNO3 B7560176 2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560176.png)
2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid is a chemical compound that belongs to the class of beta-adrenergic receptor antagonists. It is commonly known as nebivolol and is used for the treatment of hypertension and heart failure. Nebivolol is a selective beta-1 blocker, which means it blocks the beta-1 receptors in the heart, leading to a decrease in heart rate and blood pressure.
Wirkmechanismus
Nebivolol works by selectively blocking the beta-1 receptors in the heart. Beta-1 receptors are responsible for increasing heart rate and cardiac output. By blocking these receptors, nebivolol reduces heart rate and cardiac output, leading to a decrease in blood pressure. In addition, nebivolol has been found to increase the production of nitric oxide, which dilates blood vessels and further reduces blood pressure.
Biochemical and Physiological Effects:
Nebivolol has been shown to have several biochemical and physiological effects. It reduces heart rate, cardiac output, and blood pressure. It also improves endothelial function, reduces oxidative stress, and has anti-inflammatory effects. Nebivolol has been found to have a favorable safety profile and is well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
Nebivolol has several advantages for lab experiments. It is a selective beta-1 blocker, which means it has fewer side effects than non-selective beta blockers. It has been extensively studied for its cardiovascular effects and has a favorable safety profile. However, nebivolol also has some limitations for lab experiments. It is a patented drug, which means it may be difficult to obtain for research purposes. In addition, its effects may be confounded by other medications that patients may be taking.
Zukünftige Richtungen
There are several future directions for research on nebivolol. One area of interest is its potential use in the treatment of erectile dysfunction. Nebivolol has been shown to improve endothelial function, which may contribute to its beneficial effects on erectile function. Another area of interest is its potential use in the treatment of migraine headaches. Nebivolol has been found to reduce the frequency and severity of migraine headaches in some patients. Finally, there is ongoing research on the use of nebivolol in combination with other medications for the treatment of hypertension and heart failure.
In conclusion, nebivolol is a selective beta-1 blocker that has been extensively studied for its cardiovascular effects. It reduces heart rate, cardiac output, and blood pressure, and has antioxidant and anti-inflammatory properties. Nebivolol has several advantages for lab experiments, but also has some limitations. Future research on nebivolol may focus on its potential use in the treatment of erectile dysfunction, migraine headaches, and in combination with other medications for the treatment of hypertension and heart failure.
Synthesemethoden
Nebivolol can be synthesized by the reaction of 3-bromo-4-methoxybenzylamine with 3-methylbutanoic acid. The reaction takes place in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified by column chromatography to obtain pure nebivolol.
Wissenschaftliche Forschungsanwendungen
Nebivolol has been extensively studied for its cardiovascular effects. It has been shown to reduce blood pressure and improve cardiac function in patients with hypertension and heart failure. In addition, nebivolol has been found to have antioxidant and anti-inflammatory properties, which may contribute to its cardiovascular benefits. Nebivolol has also been studied for its potential use in the treatment of erectile dysfunction and migraine headaches.
Eigenschaften
IUPAC Name |
2-[(3-bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-8(2)12(13(16)17)15-7-9-4-5-11(18-3)10(14)6-9/h4-6,8,12,15H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRJFKRLQUJJPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NCC1=CC(=C(C=C1)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Bromo-4-methoxyphenyl)methylamino]-3-methylbutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

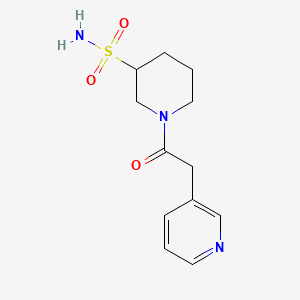
![3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
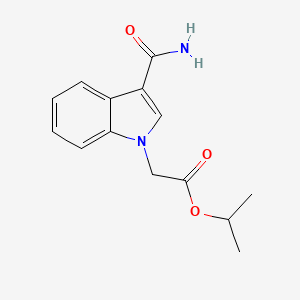
![3-Amino-1-[4-(diethylamino)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7560118.png)
![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)
![N-[(1-methyltriazol-4-yl)methyl]-3-morpholin-4-ylpropan-1-amine](/img/structure/B7560152.png)
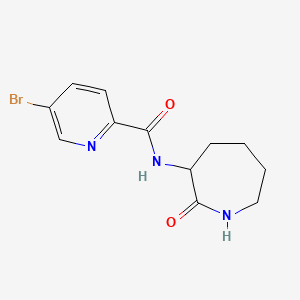
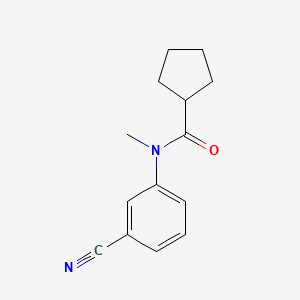
![2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid](/img/structure/B7560171.png)
